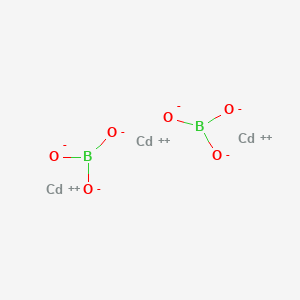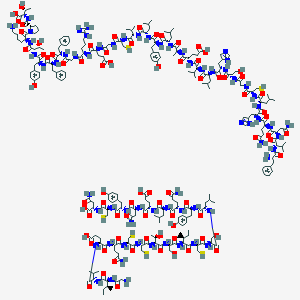
Boric acid, cadmium salt
Overview
Description
Boric acid, more specifically orthoboric acid, is a compound of boron, oxygen, and hydrogen with the formula B(OH)3 . It is usually encountered as colorless crystals or a white powder that dissolves in water . It occurs naturally in the environment and is an essential micronutrient for the growth of plants and other organisms .
Synthesis Analysis
Boric acid can be synthesized by the reaction of borax (sodium tetraborate decahydrate) and mineral acid such as hydrochloric acid . It has been proven to be a good substitute for conventional acidic catalytic materials and has successfully catalyzed various organic conversions useful in day-to-day chemistry lab such as addition, esterification, substitution, and condensation type of reactions .Molecular Structure Analysis
The molecular structure of boric acid consists of trigonal planar boron atoms, each surrounded by three hydroxyl (OH) groups . The chemical structure of boric acid can be represented as: B(OH)3 .Chemical Reactions Analysis
Boric acid has displayed its catalytic efficiency in various organic transformations such as amidation, esterification, Michael addition, transesterification, ipso-hydroxylation, Biginelli reaction, decarboxylation, halogenation reaction, condensation reactions, Friedel-Crafts reactions, Tishchenko reactions, reactions involving protection and deprotection of functional groups and multicomponent reactions involved in the synthesis of nitrogen and oxygen heterocycles .Physical And Chemical Properties Analysis
Boric acid is a weak acid that yields various borate anions and salts . It is soluble in water and its solubility is influenced by the presence of other salts . Boric acid is an essential micronutrient for the growth of plants and an essential element for other organisms, such as fish and frogs .Mechanism of Action
Safety and Hazards
Boric acid, its salts, and its precursors may be considered harmful to human health at current levels of exposure . The general population is primarily exposed to boric acid, its salts, and its precursors naturally through food and drinking water . Cadmium borate is considered hazardous and harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
The Government of Canada has conducted a science-based evaluation, called a screening assessment, of boric acid, its salts, and its precursors and thereby includes all substances containing boron that can release boric acid . This assessment focuses on their potential risks to the environment and to human health . Further studies on the underlying mechanisms for the protective effect of boron are needed .
properties
IUPAC Name |
cadmium(2+);diborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BO3.3Cd/c2*2-1(3)4;;;/q2*-3;3*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUWPYXSYBTWFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].[Cd+2].[Cd+2].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2Cd3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101099825 | |
| Record name | Boric acid (H3BO3) cadmium salt (2:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101099825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51222-60-7, 13701-66-1 | |
| Record name | Boric acid, cadmium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051222607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid, cadmium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boric acid (H3BO3) cadmium salt (2:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101099825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boric acid, cadmium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1H-Benzo[d]imidazol-2-yl carbamate](/img/structure/B144972.png)








![4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide](/img/structure/B144989.png)